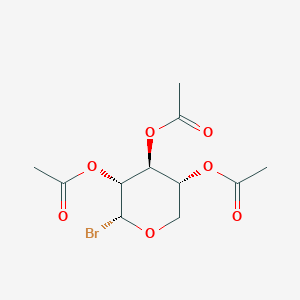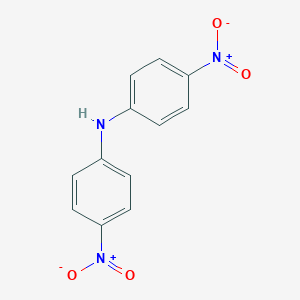
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene is an organic compound with the molecular formula C16H15NO4 It is characterized by the presence of a benzyloxy group, a methoxy group, and a nitrovinyl group attached to a benzene ring
Applications De Recherche Scientifique
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its functional groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Safety and Hazards
The safety data sheet for this compound indicates that it is harmful if swallowed, toxic if inhaled, and may cause skin irritation and serious eye damage . It may also cause respiratory irritation and genetic defects, and it is potentially carcinogenic . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding release to the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable benzylating agent such as benzyl bromide in the presence of a base like sodium hydride.
Methoxylation: The methoxy group is introduced by reacting the intermediate with methanol in the presence of an acid catalyst.
Nitrovinyl Group Addition: The nitrovinyl group is added through a nitro-olefination reaction, where a nitroalkane reacts with an aldehyde in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitrovinyl group can undergo oxidation to form nitroalkenes.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products:
Oxidation: Nitroalkenes.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Comparaison Avec Des Composés Similaires
2-(Benzyloxy)-1-methoxybenzene: Lacks the nitrovinyl group, making it less reactive in certain types of reactions.
4-(2-Nitrovinyl)phenol: Contains a hydroxyl group instead of the methoxy group, altering its solubility and reactivity.
2-Methoxy-4-(2-nitrovinyl)benzene: Lacks the benzyloxy group, affecting its overall stability and reactivity.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene involves the alkylation of 2-hydroxy-1-methoxy-4-(2-nitrovinyl)benzene with benzyl bromide, followed by deprotection of the resulting intermediate to yield the target compound.", "Starting Materials": [ "2-hydroxy-1-methoxy-4-(2-nitrovinyl)benzene", "benzyl bromide", "potassium carbonate", "methanol", "dichloromethane", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-hydroxy-1-methoxy-4-(2-nitrovinyl)benzene (1.0 equiv) and potassium carbonate (2.0 equiv) in dry methanol and stir at room temperature for 30 minutes.", "Step 2: Add benzyl bromide (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into a separatory funnel containing dichloromethane and water, and extract with dichloromethane (3 x 50 mL).", "Step 4: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Step 5: Dissolve the resulting intermediate in a mixture of methanol and water, and add sodium hydroxide (2.0 equiv).", "Step 6: Stir the reaction mixture at room temperature for 2 hours, then acidify with hydrochloric acid to pH 1-2.", "Step 7: Extract the mixture with dichloromethane (3 x 50 mL), combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target compound." ] } | |
Numéro CAS |
55507-05-6 |
Formule moléculaire |
C16H15NO4 |
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
1-methoxy-4-[(Z)-2-nitroethenyl]-2-phenylmethoxybenzene |
InChI |
InChI=1S/C16H15NO4/c1-20-15-8-7-13(9-10-17(18)19)11-16(15)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b10-9- |
Clé InChI |
JNMKPRLNICRRIV-KTKRTIGZSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C\[N+](=O)[O-])OCC2=CC=CC=C2 |
SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2 |
SMILES canonique |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2 |
Pictogrammes |
Irritant |
Synonymes |
1-Methoxy-4-(2-nitroethenyl)-2-(phenylmethoxy)benzene; NSC 31391; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid](/img/structure/B16719.png)

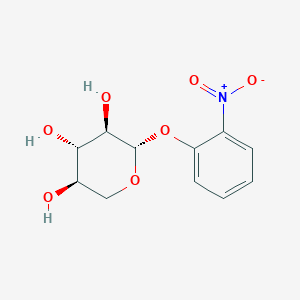
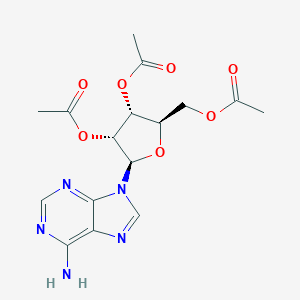

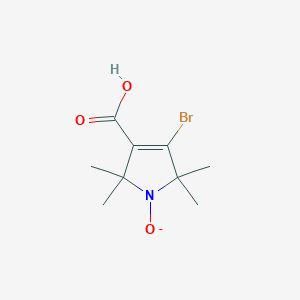

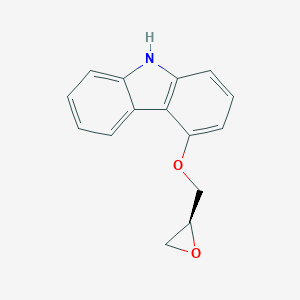
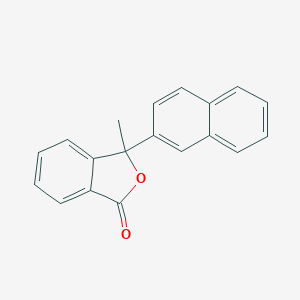
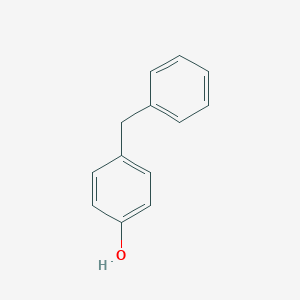
![2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B16755.png)

